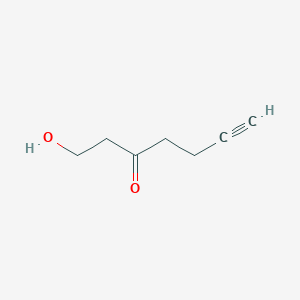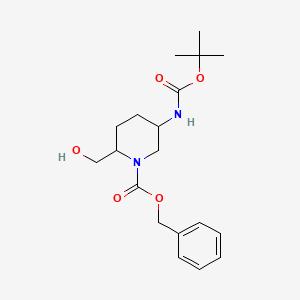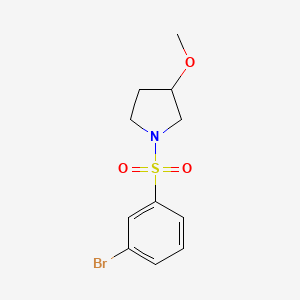![molecular formula C14H15BrN2 B1409557 [(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine CAS No. 1912988-16-9](/img/structure/B1409557.png)
[(5-Bromopyridin-3-yl)methyl][(4-methylphenyl)methyl]amine
Vue d'ensemble
Description
This compound, also known as 1-(5-bromopyridin-3-yl)-N-(4-methylbenzyl)methanamine, has a CAS Number of 1912988-16-9 . It has a molecular weight of 291.19 and its InChI Code is 1S/C14H15BrN2/c1-11-2-4-12(5-3-11)7-16-8-13-6-14(15)10-17-9-13/h2-6,9-10,16H,7-8H2,1H3 .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the InChI Code 1S/C14H15BrN2/c1-11-2-4-12(5-3-11)7-16-8-13-6-14(15)10-17-9-13/h2-6,9-10,16H,7-8H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 291.19 . It should be stored at a temperature of 28 C .Applications De Recherche Scientifique
Selective Amination and Catalysis
- A study by Ji, Li, and Bunnelle (2003) demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, yielding high chemoselectivity and excellent isolated yields (Ji, Li, & Bunnelle, 2003).
- Lang, Zewge, Houpis, and VolanteRalph (2001) explored the amination of aryl halides using copper catalysis, achieving high yields under mild conditions, indicating its potential in organic synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Synthesis of Novel Derivatives
- Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, indicating potential applications in materials science and as chiral dopants for liquid crystals (Ahmad et al., 2017).
Functionalization and Reaction Studies
- Takács et al. (2012) investigated the functionalization of the pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation, revealing insights into the reactivity of related compounds (Takács et al., 2012).
- Chetouani et al. (2005) studied the inhibitive action of bipyrazolic type organic compounds, including derivatives of 4-methylphenylamine, on the corrosion of pure iron in acidic media (Chetouani et al., 2005).
Mechanistic Insights and Structural Analysis
- Ahmad et al. (2019) provided insights into the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis through density functional theory (DFT) calculations (Ahmad et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-11-2-4-12(5-3-11)7-16-8-13-6-14(15)10-17-9-13/h2-6,9-10,16H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRHAMAIYGCZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)


![2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B1409486.png)
![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)





![(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B1409497.png)
